molecular formula C8H6BrN3O2 B7960105 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide CAS No. 1820707-28-5

2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide

Cat. No.: B7960105
CAS No.: 1820707-28-5
M. Wt: 256.06 g/mol
InChI Key: PXCVERVCZDSZIZ-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide typically involves the reaction of 2-aminophenol with brominated carboxylic acids or their derivatives. One common method includes the use of 2-aminophenol and 5-bromoanthranilic acid under specific reaction conditions such as the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization and formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

  • 2-Amino-5-bromo-1,3-benzoxazole
  • 2-Amino-6-bromo-1,3-benzoxazole
  • 2-Amino-7-chloro-1,3-benzoxazole

Comparison: 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity or different reactivity patterns due to the specific positioning of the substituents .

Properties

IUPAC Name

2-amino-7-bromo-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c9-4-1-3(7(10)13)2-5-6(4)14-8(11)12-5/h1-2H,(H2,10,13)(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCVERVCZDSZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267689
Record name 5-Benzoxazolecarboxamide, 2-amino-7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-28-5
Record name 5-Benzoxazolecarboxamide, 2-amino-7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolecarboxamide, 2-amino-7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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